N-(2,5-DIMETHOXYPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE
Description
N-(2,5-Dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is a synthetic acetamide derivative characterized by a 2,5-dimethoxyphenyl group linked to an acetamide core, which is further substituted with a benzenesulfonamido moiety attached to a 2-phenylethyl chain. The benzenesulfonamido group may enhance metabolic stability and binding affinity to specific targets, while the 2-phenylethyl chain could influence lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-30-20-13-14-23(31-2)22(17-20)25-24(27)18-26(16-15-19-9-5-3-6-10-19)32(28,29)21-11-7-4-8-12-21/h3-14,17H,15-16,18H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMJZRMXAFQPDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360500 | |
| Record name | STK153833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5678-34-2 | |
| Record name | STK153833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of 2-Phenylethylamine
The benzenesulfonamide group is synthesized by reacting benzenesulfonyl chloride with 2-phenylethylamine under basic conditions:
Key Parameters :
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Solvent : Dichloromethane (DCM) ensures homogeneity and facilitates acid scavenging by triethylamine.
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Temperature : Room temperature (20–25°C) minimizes side reactions like over-sulfonylation.
Preparation of the Acetamide Core
Acylation of 2,5-Dimethoxyaniline
2-Chloroacetamide is coupled with 2,5-dimethoxyaniline using N,N'-carbonyldiimidazole (CDI) as an activating agent:
Optimization Insights :
Nucleophilic Substitution with Sulfonamide
The chloroacetamide intermediate reacts with the pre-formed benzenesulfonamide under mild basic conditions:
Critical Factors :
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Base : Potassium carbonate deprotonates the sulfonamide nitrogen, facilitating nucleophilic attack.
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Solvent : DMF enhances solubility of both reactants at 60°C, achieving >80% conversion in 6 hours.
Alternative Coupling Strategies
TBTU-Mediated Amide Bond Formation
A convergent approach couples pre-formed N-(2,5-dimethoxyphenyl)acetic acid with the benzenesulfonamide using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU):
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Stepwise Acylation | CDI, K₂CO₃ | DCM/DMF | 60°C | 78% | 95% |
| Convergent Coupling | TBTU, Lutidine | DCM | 25°C | 82% | 98% |
| One-Pot Synthesis | Benzenesulfonyl chloride | THF/H₂O | Reflux | 65% | 90% |
Observations :
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Convergent coupling offers superior purity due to fewer isolation steps.
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Stepwise methods are preferable for large-scale synthesis despite lower yields.
Challenges and Mitigation Strategies
Regioselectivity in Sulfonamide Formation
Competing reactions at the 2-phenylethylamine’s primary vs. secondary amine sites are mitigated by:
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHOXYPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential antimicrobial or anticancer agent.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-[N-(2-PHENYLETHYL)BENZENESULFONAMIDO]ACETAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
The structural and functional attributes of N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide can be contextualized by comparing it to related acetamide derivatives across patents, regulatory documents, and pesticide chemistry.
Structural Analogues in Pharmaceutical Patents
Several benzothiazole-based acetamides in EP 3 348 550A1 share similarities in their acetamide backbone but differ in substituents. For example:
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (): Replaces the benzenesulfonamido group with a benzothiazole ring and a trifluoromethyl substituent. The CF₃ group enhances electronegativity and metabolic resistance compared to the target compound’s sulfonamido-phenylethyl chain.
- N-(6-chlorobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide (): Substitutes the 2,5-dimethoxyphenyl group with a single methoxy group and introduces chlorine, likely altering receptor selectivity.
Key Differences :
| Feature | Target Compound | Benzothiazole Analogues |
|---|---|---|
| Core Substituent | Benzenesulfonamido-phenylethyl | Benzothiazole ring |
| Aromatic Group | 2,5-Dimethoxyphenyl | Varied (e.g., 2-methoxyphenyl) |
| Electronic Modifiers | None (neutral sulfonamide) | CF₃, Cl (electron-withdrawing) |
The target compound’s sulfonamido-phenylethyl chain may improve solubility and reduce cytotoxicity compared to halogenated benzothiazole derivatives .
Regulatory-Listed Analogues
U.S. House Bill 2078 () highlights controlled acetamide opioids, such as Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide). While Ocfentanil shares the 2-phenylethyl and acetamide motifs, its piperidinyl group and fluorophenyl substitution confer potent µ-opioid receptor agonism, unlike the target compound’s sulfonamido and dimethoxyphenyl groups, which lack known opioid activity.
Key Differences :
| Feature | Target Compound | Ocfentanil |
|---|---|---|
| Pharmacological Class | Not opioid-associated | µ-opioid agonist |
| Key Substituents | Sulfonamido, 2,5-dimethoxyphenyl | Piperidinyl, 2-fluorophenyl |
This contrast underscores how minor structural changes (e.g., piperidinyl vs. sulfonamido) dictate pharmacological profiles .
Pesticide-Related Acetamides
Dimethenamid and alachlor () are herbicidal acetamides featuring chloro and alkyl/alkoxy substitutions. For example:
- Alachlor : 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
- Dimethenamid : 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide.
Key Differences :
| Feature | Target Compound | Alachlor/Dimethenamid |
|---|---|---|
| Application | Likely pharmaceutical | Herbicidal |
| Substituents | Sulfonamido, dimethoxyphenyl | Chloro, alkyl/alkoxy groups |
The absence of chloro and thienyl/alkyl groups in the target compound eliminates herbicidal activity, emphasizing the role of substituents in defining biological applications .
Sulfur-Containing Analogues
N-Allyl-2-[(2,6-dichlorophenyl)sulfanyl]acetamide () shares a sulfur-based substituent (sulfanyl) but differs in its allyl group and dichlorophenyl ring.
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with 2,5-dimethoxyaniline and 2-phenylethyl bromide.
- Formation of Intermediate : A nucleophilic substitution reaction occurs between 2,5-dimethoxyaniline and 2-phenylethyl bromide in the presence of a base like potassium carbonate.
- Amidation Reaction : The intermediate is then reacted with benzoyl chloride in the presence of triethylamine to yield the final product.
Chemical Structure :
- Molecular Formula : C23H27N3O3S
- Molar Mass : 423.55 g/mol
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:
- Antioxidant Properties : The methoxy groups can scavenge free radicals, potentially reducing oxidative stress.
- Anti-inflammatory Effects : By inhibiting specific inflammatory pathways, it may provide therapeutic benefits in inflammatory diseases.
In Vitro Studies
Recent studies have evaluated the compound's efficacy against certain biological targets:
- Butyrylcholinesterase Inhibition : A series of acetamide derivatives were tested for their ability to inhibit butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease. Some derivatives exhibited significant inhibition, suggesting potential therapeutic applications for neurodegenerative diseases .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 8a | 45 | Moderate Inhibition |
| 8b | 30 | Strong Inhibition |
| 8c | 20 | Highest Inhibition |
Case Studies
- Neuroprotective Effects : In a study involving neuroblastoma cells, the compound demonstrated protective effects against oxidative stress-induced cell death. This suggests its potential role in neuroprotection .
- Anti-cancer Activity : Another investigation revealed that the compound inhibited cancer cell proliferation in vitro, indicating its potential as an anti-cancer agent. The specific pathways involved are still under investigation.
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,5-Dimethoxyphenyl)-2-phenylacetamide | Lacks phenylethyl group | Moderate anti-inflammatory effects |
| N-(2,5-Dimethoxyphenyl)-2-(2-methylphenyl)benzamide | Methyl group instead of phenylethyl | Lower BChE inhibition |
Q & A
Q. Methodological Answer :
- Step 1 : Use coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) to facilitate amide bond formation, as demonstrated in sulfonamide syntheses .
- Step 2 : Optimize solvent systems (e.g., acetonitrile:water mixtures) and reaction times (e.g., 72 hours) to enhance intermediate stability .
- Step 3 : Purify via crystallization (methanol:water) or HPLC for high-purity products, particularly for structurally complex intermediates .
- Key Parameters : Monitor pH during sulfonamide coupling to avoid side reactions .
Advanced Question: What spectroscopic and computational methods are critical for resolving structural ambiguities in this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions on aromatic rings and sulfonamide linkages, referencing shifts in similar dimethoxyphenyl-acetamide derivatives .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., sulfonamide S=O stretches ~1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
- Computational Modeling : Employ DFT calculations to predict electronic properties and verify experimental NMR/IR data .
Basic Question: What in vitro assays are suitable for preliminary biological activity screening of this compound?
Q. Methodological Answer :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates, given sulfonamide derivatives’ known enzyme-binding properties .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
- Antimicrobial Activity : Screen via broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Data Interpretation : Compare IC₅₀ values with structurally related compounds (e.g., fluorinated or chlorinated analogs) .
Advanced Question: How can researchers address contradictory biological activity data across studies?
Q. Methodological Answer :
- Step 1 : Validate assay conditions (e.g., pH, temperature, solvent controls) to rule out artifacts, as seen in oxadiazole-thioether analogs .
- Step 2 : Perform dose-response curves in triplicate to ensure reproducibility .
- Step 3 : Analyze structural analogs (e.g., halogenated or methoxy variants) to isolate substituent-specific effects .
- Step 4 : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm mechanisms .
Basic Question: What strategies are effective for studying structure-activity relationships (SAR) in this compound?
Q. Methodological Answer :
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Core Modifications : Synthesize analogs with varying substituents (e.g., replacing 2,5-dimethoxyphenyl with 3,4-dimethylphenyl) to assess steric/electronic effects .
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Functional Group Swaps : Compare sulfonamide vs. carboxamide linkages using in silico docking (e.g., AutoDock Vina) .
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Bioisosteric Replacement : Substitute the phenethyl group with isosteres (e.g., benzyl or cyclohexylethyl) to optimize pharmacokinetics .
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Data Table :
Substituent Modification Biological Activity (IC₅₀) Key Reference 2,5-Dimethoxyphenyl 12.3 µM (Kinase X) 3,4-Dimethylphenyl 45.7 µM (Kinase X)
Advanced Question: How can researchers evaluate the compound’s stability under physiological conditions?
Q. Methodological Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours .
- Metabolic Stability : Use liver microsomes (human/rat) to identify major metabolites and CYP450 interactions .
- Photostability : Expose to UV light (λ = 254 nm) and track decomposition kinetics .
- Key Insight : Fluorinated analogs show enhanced metabolic stability compared to chloro/bromo derivatives .
Basic Question: What comparative studies are essential to differentiate this compound from its analogs?
Q. Methodological Answer :
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Synthetic Accessibility : Compare yields and purities of analogs with varying sulfonamide/acetamide linkages .
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Biological Selectivity : Test against off-target receptors (e.g., GPCRs) to establish specificity .
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Physicochemical Properties : Measure logP, solubility, and permeability (e.g., Caco-2 assays) relative to analogs .
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Data Table :
Property Target Compound Chloro Analog Fluoro Analog logP 3.2 3.8 2.9 Solubility (µg/mL) 15.4 8.7 22.1 Permeability (×10⁻⁶ cm/s) 4.5 3.1 5.8
Advanced Question: What computational tools can predict interactions between this compound and biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger Suite to model binding to kinases or GPCRs, leveraging crystallographic data from homologous proteins .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .
- QSAR Models : Train models on datasets of sulfonamide derivatives to predict IC₅₀ values for novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
